molecular formula C13H9N3O6 B1229151 N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide

N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide

Cat. No. B1229151
M. Wt: 303.23 g/mol
InChI Key: OQTYOPJBECVUEO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide is a member of benzamides.

Scientific Research Applications

Crystal Structure Analysis

N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide and related compounds have been analyzed for their crystal structures. For instance, Zong and Wang (2009) studied a similar compound, N-[(1-Hydroxy-3-phenylpropan-(R,S)-2-yl)carbamothioyl]-3-nitrobenzamide, using single-crystal X-ray diffractometry to understand its molecular configuration and structure (Zong & Wang, 2009).

Synthesis and Potential Therapeutic Applications

Several studies focus on the synthesis and potential therapeutic applications of compounds structurally related to this compound. For example, Davydova et al. (2000) synthesized a series of 1,5-diaminopentane derivatives related to nibentan, which showed promising antifibrillatory activity (Davydova et al., 2000).

Bioactivation and DNA Interaction

Research by Knox et al. (1991) revealed that the bioactivation of CB 1954 (a compound related to this compound) leads to the formation of DNA-DNA interstrand crosslinking species. This study provides insights into the cytotoxicity mechanisms of these compounds (Knox et al., 1991).

Infrared Spectroscopy and Molecular Dynamics

The study of medium strong intra- and intermolecular hydrogen bonding in 2-hydroxy-5-nitrobenzamide was conducted by Brela et al. (2012) using infrared spectroscopy and Car-Parrinello molecular dynamics simulation. This research provides insights into the vibrational spectrum and quantum effects in these compounds (Brela et al., 2012).

Quality Control in Anticonvulsants

Sych et al. (2018) developed quality control methods for N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a promising anticonvulsant, demonstrating the importance of quality control in the development of new medicinal substances (Sych et al., 2018).

Nitroreductase Enzyme Activation

Knox et al. (1988) identified a nitroreductase enzyme in Walker cells that activates CB 1954, a compound related to this compound. This study enhances the understanding of the enzyme's role in the activation of these compounds (Knox et al., 1988).

properties

Molecular Formula

C13H9N3O6

Molecular Weight

303.23 g/mol

IUPAC Name

N-(2-hydroxy-5-nitrophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H9N3O6/c17-12-5-4-10(16(21)22)7-11(12)14-13(18)8-2-1-3-9(6-8)15(19)20/h1-7,17H,(H,14,18)

InChI Key

OQTYOPJBECVUEO-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])O

solubility

37.1 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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